4'-O-Methylochnaflavone
Overview
Description
4’-O-Methylochnaflavone is a naturally occurring biflavonoid compound isolated from plants such as Lonicera japonica (Japanese honeysuckle) and Ginkgo biloba . It is known for its ability to suppress the proliferation of mouse lymphocytes . The compound has a molecular formula of C31H20O10 and a molecular weight of 552.48 g/mol .
Mechanism of Action
Target of Action
4’-O-Methylochnaflavone, a biflavonoid isolated from Lonicera japonica, primarily targets mouse lymphocytes . It also targets the PIM3 kinase, a proto-oncogene with serine/threonine kinase activity .
Mode of Action
The compound interacts with its targets by suppressing their proliferation . In the case of PIM3 kinase, it inhibits the kinase with a potency several times higher than other compounds .
Biochemical Pathways
The compound affects the AKT/eNOS pathway . The down-regulation of proteins associated with this pathway after treatment with palmitic acid can be effectively reversed by 4’-O-Methylochnaflavone .
Pharmacokinetics
It is known that the compound is insoluble in water and slightly soluble or insoluble in dmso . This suggests that the compound’s bioavailability may be limited.
Result of Action
The compound increases the content of nitric oxide in rat cavernous endothelial cells . It also promotes the recovery of endothelial dysfunction caused by high levels of free fatty acids . Furthermore, it can restore the decreased cell viability induced by palmitic acid .
Action Environment
The action of 4’-O-Methylochnaflavone can be influenced by environmental factors such as the presence of free fatty acids . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
4’-O-Methylochnaflavone interacts with various biomolecules, playing a significant role in biochemical reactions. It has been reported to suppress mouse lymphocyte proliferation , indicating its interaction with immune cells and potential impact on immune responses.
Cellular Effects
In cellular processes, 4’-O-Methylochnaflavone has been found to have an effect on rat cavernous endothelial cells (RCECs). It was observed to increase the content of nitric oxide in RCECs, suggesting its influence on cell signaling pathways . It also promoted the recovery of endothelial dysfunction caused by high levels of free fatty acids .
Molecular Mechanism
At the molecular level, 4’-O-Methylochnaflavone exerts its effects through various mechanisms. It has been found to increase the expression of endothelial nitric oxide synthase (eNOS) and protein kinase B (PKB/AKT), which are key proteins in cell signaling pathways . This suggests that 4’-O-Methylochnaflavone may influence gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
It has been observed to promote the recovery of endothelial dysfunction caused by high levels of free fatty acids , indicating potential long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-O-Methylochnaflavone can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the methylation of ochnaflavone, a related biflavonoid, using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of 4’-O-Methylochnaflavone involves the extraction and purification from plant sources. The process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4’-O-Methylochnaflavone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .
Scientific Research Applications
4’-O-Methylochnaflavone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of biflavonoids and their derivatives.
Biology: The compound is studied for its effects on cell proliferation, particularly in immune cells.
Medicine: Research has shown potential anti-inflammatory, anticancer, and antioxidant properties.
Comparison with Similar Compounds
4’-O-Methylochnaflavone is unique among biflavonoids due to its specific methylation pattern. Similar compounds include:
Amentoflavone: Another biflavonoid with similar biological activities but different structural features.
Bilobetin: Found in Ginkgo biloba, it shares some structural similarities but has distinct biological effects.
Ginkgetin: Another biflavonoid from Ginkgo biloba with comparable properties but different molecular targets.
These compounds highlight the diversity and specificity of biflavonoids in terms of their chemical structure and biological activities .
Properties
IUPAC Name |
2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-24-7-4-16(26-14-23(37)31-21(35)10-18(33)12-29(31)41-26)8-27(24)39-19-5-2-15(3-6-19)25-13-22(36)30-20(34)9-17(32)11-28(30)40-25/h2-14,32-35H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWQWSKFNQAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964303 | |
Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49619-87-6 | |
Record name | 4'-O-Methylochnaflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049619876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC363258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-O-METHYLOCHNAFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC5WCJ7A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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